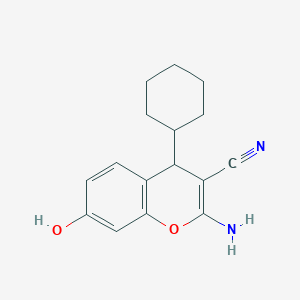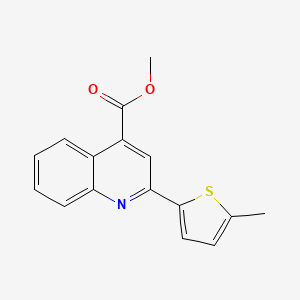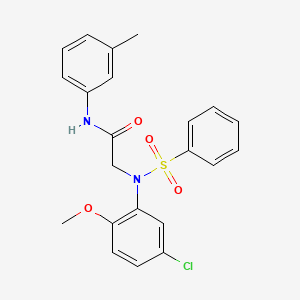
2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile is a derivative of 2-amino-4H-chromene-3-carbonitrile . These compounds are structural core motifs that have received increasing attention due to their interesting potential pharmacological properties .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . An efficient and simple synthesis of substituted 2-amino-4H-chromenes was developed by the one-pot and three-component reaction of a mixture of corresponding substituted benzaldehydes, resorcinol, and malononitrile in the presence of sodium carbonate solution as a catalyst at room temperature .Molecular Structure Analysis
The structures of the synthesized compounds were established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis
The reaction undergoes an intramolecular cyclization step in which salicylaldehyde’s hydroxyl oxygen (-OH) acts as a nucleophile . A catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives has been developed by a four-component reaction between hydrazine hydrate (1), ethyl acetoacetate (2), 2-hydroxybenzaldehydes (3) and malononitrile (4) in water at ambient temperature .Applications De Recherche Scientifique
Synthesis of Polysubstituted Derivatives
This compound serves as a core motif for the synthesis of various polysubstituted derivatives. Due to its orthogonal functional groups, it acts as a key intermediate for subsequent transformations, leading to a wide array of synthetic work .
Pharmacological Properties
The compound has shown potential in pharmacological research due to its structural similarity to 2-amino-4H-chromenes, which exhibit a range of biological activities. These activities make it a significant candidate for drug discovery .
Green Chemistry Applications
It is used in green chemistry for the one-pot multicomponent synthesis of bioactive compounds. The environmentally benign methods employed in its synthesis contribute to sustainable and eco-friendly chemical practices .
Catalysis
In the presence of certain catalysts, this compound can undergo various reactions, including selective N-alkylation. This highlights its versatility in catalytic processes and the development of new synthetic methodologies .
Anti-Proliferative Research
Derivatives of this compound have been evaluated for their anti-proliferative effects against cancerous cell lines. This application is crucial for the development of new anticancer agents .
Tyrosine Kinase Inhibition
The compound has been studied for its inhibition efficiency against tyrosine kinase receptors, which are important targets in cancer therapy. Its activity has been compared with known inhibitors, indicating its potential in medicinal chemistry .
Mécanisme D'action
Target of Action
Similar compounds, such as 2-amino-4h-pyran-3-carbonitrile derivatives, have been found to exhibit a wide range of biological activities . These compounds have been studied for their potential in drug discovery .
Mode of Action
It is known that the structure of the compound plays a significant role in its pharmacological properties . The presence of the 2-amino-4H-chromene core motif is of particular interest due to its potential pharmacological properties .
Biochemical Pathways
Similar compounds have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is predicted that compounds of this type have high gastrointestinal absorption and the possibility of penetration through the blood-brain barrier .
Result of Action
Similar compounds have been found to have antitumor activity , suggesting that this compound may also have potential anticancer effects.
Action Environment
It is known that the synthesis of similar compounds can be carried out under various conditions, including the presence of visible light , which may influence the compound’s action.
Orientations Futures
The future directions for 2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile could include further exploration of its pharmacological properties, given the interesting potential of 2-amino-4H-chromenes . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential applications of this compound.
Propriétés
IUPAC Name |
2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(19)8-14(12)20-16(13)18/h6-8,10,15,19H,1-5,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHKPVJTMSGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5111556.png)
![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5111587.png)



![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)
![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)

![4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5111634.png)
![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)